methyl (2R)-2-amino-2-(3-nitrophenyl)acetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-amino-2-(3-nitrophenyl)acetate;hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a nitrophenyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-2-(3-nitrophenyl)acetate;hydrochloride typically involves the following steps:
Amination: The amino group is introduced through amination reactions, often using ammonia or amines under specific conditions.
Esterification: The formation of the methyl ester group is carried out through esterification reactions using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-2-(3-nitrophenyl)acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Products include nitro derivatives and quinones.
Reduction: Products include amino derivatives.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Methyl (2R)-2-amino-2-(3-nitrophenyl)acetate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-2-(3-nitrophenyl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dibromobutanoate: Another amino acid derivative with different substituents.
Imidazo[1,2-a]pyridines: Compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
Methyl (2R)-2-amino-2-(3-nitrophenyl)acetate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H11ClN2O4 |
---|---|
Molecular Weight |
246.65 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2-(3-nitrophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C9H10N2O4.ClH/c1-15-9(12)8(10)6-3-2-4-7(5-6)11(13)14;/h2-5,8H,10H2,1H3;1H/t8-;/m1./s1 |
InChI Key |
IVAIWWDGATYXNS-DDWIOCJRSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.